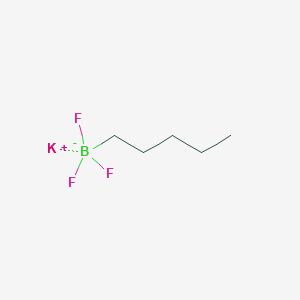

N-Pentyltrifluoroborate potassium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(pentyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BF3.K/c1-2-3-4-5-6(7,8)9;/h2-5H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXMOWLWJFBKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872054-60-9 | |

| Record name | Potassium n-pentyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reductive Elimination:the Final Step is the Reductive Elimination from the Diorganopalladium Ii Intermediate, Which Forms the New Carbon Carbon Bond of the Product and Regenerates the Palladium 0 Catalyst. the Energetics of This Step Are Influenced by the Steric and Electronic Properties of the Two Organic Groups on the Palladium Center. for Alkyl Groups, a Potential Side Reaction is β Hydride Elimination, and the Relative Energy Barriers of Reductive Elimination and β Hydride Elimination Determine the Product Distribution. the Use of Bulky, Electron Rich Phosphine Ligands Has Been Shown to Facilitate the Reductive Elimination of C Sp³ C Sp² Coupled Products.nih.gov

Computational studies have been instrumental in mapping out the potential energy surfaces for these reactions. Below is a representative, generalized data table summarizing the types of energetic parameters that are typically calculated for the key transition states in the Suzuki-Miyaura coupling of alkylboron compounds, based on DFT calculations found in the literature for analogous systems.

| Elementary Step | Transition State | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| Oxidative Addition | TSOA | 10 - 20 | Cleavage of the aryl-halide bond and formation of the Pd(II) intermediate. |

| Transmetalation | TSTM | 15 - 25 | Transfer of the alkyl group from the boronic acid to the palladium center via a Pd-O-B linked intermediate. |

| Reductive Elimination | TSRE | 5 - 15 | Formation of the C-C bond and regeneration of the Pd(0) catalyst. |

Note: The values in the table are illustrative and represent a typical range found in computational studies of Suzuki-Miyaura reactions with alkylboron reagents. The actual values for the reaction of N-Pentyltrifluoroborate potassium salt would require specific computational modeling.

These computational models help in understanding the factors that control the reaction's efficiency. For instance, the nature of the base, the solvent, and the ligands on the palladium catalyst all play a crucial role in modulating the energies of the intermediates and transition states throughout the catalytic cycle.

Applications of N Pentyltrifluoroborate Potassium Salt in Advanced Organic Synthesis

C-C Bond Forming Reactions

N-Pentyltrifluoroborate potassium salt, as a primary alkyltrifluoroborate, is a valuable reagent for the formation of C(sp³)–C(sp²) bonds, which are ubiquitous in organic molecules. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, and potassium alkyltrifluoroborates have emerged as effective nucleophilic partners. nih.govorganic-chemistry.org While specific research detailing the use of this compound is limited in readily available literature, the general reactivity of primary alkyltrifluoroborates provides a strong indication of its synthetic potential.

Primary alkyltrifluoroborates are known to couple efficiently with a wide range of aryl and heteroaryl halides. nih.govresearchgate.net The reaction conditions typically involve a palladium catalyst, a suitable ligand, and a base in a mixed solvent system, often containing water. nih.govorganic-chemistry.org For the coupling of primary alkyltrifluoroborates, catalyst systems such as Pd(OAc)₂ with a phosphine (B1218219) ligand like RuPhos have been found to be effective, particularly for less reactive aryl chlorides. researchgate.net

The general scheme for the Suzuki-Miyaura coupling of a primary alkyltrifluoroborate, such as the n-pentyl derivative, with an aryl halide is as follows:

Reactants: this compound and an aryl or heteroaryl halide (e.g., bromide or chloride).

Catalyst: A palladium source, such as Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂. nih.govorganic-chemistry.org

Ligand: A phosphine ligand, for instance, RuPhos or SPhos, is often employed to facilitate the catalytic cycle. nih.gov

Base: An inorganic base like Cs₂CO₃ or K₂CO₃ is crucial for the transmetalation step. nih.govnih.gov

Solvent: A mixture of an organic solvent (e.g., toluene, THF, or cyclopentyl methyl ether) and water is commonly used. nih.govnih.gov

While specific data for this compound is not available, the table below illustrates the typical scope of the Suzuki-Miyaura reaction with analogous primary alkyltrifluoroborates and various aryl halides, demonstrating the expected reactivity.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Chloroanisole | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent |

| 4-Bromotoluene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | Good to Excellent |

| 2-Bromopyridine | Pd(OAc)₂/SPhos | Cs₂CO₃ | CPME/H₂O | Moderate to Good |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Good to Excellent |

The stereochemical outcome of Suzuki-Miyaura reactions is of significant interest, particularly when using chiral organoboron reagents. For primary alkyltrifluoroborates, such as this compound, where the boron is attached to a primary carbon, the carbon atom itself is not a stereocenter. However, studies on related systems with stereocenters elsewhere in the alkyl chain have been conducted. Research using deuterium-labeled primary alkyltrifluoroborates has shown that the transmetalation step in the Suzuki-Miyaura catalytic cycle generally proceeds with retention of stereochemistry at the carbon atom bearing the boron. nih.gov This stereospecificity is a key advantage of using these reagents in the synthesis of complex molecules where maintaining stereochemical integrity is crucial. nih.gov

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org There is no direct evidence in the reviewed scientific literature to suggest that this compound, or primary alkyltrifluoroborates in general, are suitable coupling partners in Sonogashira-type reactions. This reaction typically involves the coupling of sp-hybridized carbon atoms of terminal alkynes with sp²-hybridized carbons of aryl or vinyl halides. wikipedia.org The use of sp³-hybridized organoboron reagents like this compound in this specific transformation has not been reported. However, it is noteworthy that organotrifluoroborates have been functionalized via Sonogashira coupling of a haloaryltrifluoroborate with a terminal alkyne. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium reagent. wikipedia.org Similar to the Sonogashira coupling, the conventional Heck reaction mechanism does not typically accommodate sp³-hybridized organoboron reagents like this compound as the primary coupling partner. The reaction is designed for the coupling of vinyl or aryl halides with alkenes. wikipedia.org Consequently, the application of this compound in Heck-type reactions is not a recognized or reported transformation in the scientific literature.

While the primary application of this compound is anticipated in Suzuki-Miyaura cross-coupling, the broader class of potassium alkyltrifluoroborates has been explored in other cross-coupling variants. For instance, they can participate in sequential Suzuki-Miyaura reactions. A gem-dibromide can first be coupled with an alkenyl trifluoroborate, followed by a subsequent coupling with an alkyltrifluoroborate to yield trisubstituted alkenes. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions with this compound

C-X Bond Forming Reactions (X = N, O, S, P, Si, etc.)

Potassium organotrifluoroborates have emerged as versatile and stable reagents in organic synthesis, participating in a variety of carbon-heteroatom bond-forming reactions. Their stability to air and moisture, compared to other organoboron reagents, makes them particularly attractive for complex molecule synthesis. This section will focus on the application of this compound and its analogs in the formation of carbon-silicon, carbon-nitrogen, and carbon-oxygen bonds.

Formation of Carbon-Silicon Bonds Utilizing Potassium Salts in Catalysis

The direct formation of carbon-silicon (C-Si) bonds using potassium alkyltrifluoroborates is not a widely documented process. However, the conversion of the trifluoroborate moiety into other reactive intermediates that can then participate in silylation reactions is a plausible synthetic strategy.

Traditional methods for the formation of C(sp³)-Si bonds often rely on precious metal catalysis, for instance, using palladium or nickel catalysts. These reactions typically involve the cross-coupling of an organometallic reagent with a silicon electrophile. In the context of potassium alkyltrifluoroborates, a direct palladium-catalyzed cross-coupling with a silyl (B83357) electrophile is not a standard transformation.

A potential pathway for the utilization of a compound like this compound in C-Si bond formation would likely involve its initial conversion to a more reactive species. For example, organotrifluoroborates can be converted to the corresponding dihaloboranes (RBX₂, where X = Cl, F) upon treatment with reagents like silicon tetrachloride (SiCl₄) or trimethylsilyl (B98337) chloride (TMSCl). These dihaloboranes are more Lewis acidic and could potentially undergo transmetalation with a suitable transition metal catalyst, which could then participate in a cross-coupling reaction with a silicon-based coupling partner.

Alternatively, radical-based methods are emerging as a powerful tool in organic synthesis. The generation of an n-pentyl radical from this compound, for instance through photoredox catalysis, could be intercepted by a silicon-centered radical or a silicon-based radical trap to form the desired C-Si bond. This radical-mediated pathway would represent a significant mechanistic departure from the traditional two-electron oxidative addition/reductive elimination cycles of precious metal catalysis.

Organosilanes are crucial compounds in both the pharmaceutical and material sciences due to their unique chemical and physical properties. The development of efficient methods for their synthesis is therefore of significant interest. While direct examples involving this compound are scarce, analogous transformations with other organoboron compounds highlight the potential of this approach.

For instance, the synthesis of various alkylsilanes can be achieved through nickel-catalyzed cross-coupling reactions of silylzinc reagents with alkyl halides. Although this does not directly involve an alkyltrifluoroborate, it demonstrates a viable catalytic approach for C(sp³)-Si bond formation. A synthetic sequence could be envisioned where the n-pentyl group from this compound is first incorporated into a molecule which is then subjected to a silylation reaction.

The following table illustrates representative examples of organosilanes that could potentially be synthesized using methodologies developed for C-Si bond formation, highlighting their applications.

| Organosilane Product (Hypothetical) | Potential Application Area |

| (3-aminopropyl)pentyl-dimethylsilane | Pharmaceutical intermediate, surface modification |

| Pentyl(phenyl)dimethylsilane | Precursor for silicon-containing polymers |

| (Pentoxydimethylsilyl)benzene | Component in silicone-based materials |

This table presents hypothetical products to illustrate the potential applications of organosilane synthesis.

Amination Reactions

The formation of carbon-nitrogen (C-N) bonds using potassium alkyltrifluoroborates is an area of active research, with several methodologies being developed. These reactions offer a valuable alternative to traditional amination methods, such as nucleophilic substitution with alkyl halides, which can suffer from side reactions.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the amination of unactivated primary alkyltrifluoroborates. In a typical reaction, a photocatalyst absorbs visible light and becomes excited. This excited photocatalyst can then engage in a single-electron transfer (SET) with the alkyltrifluoroborate, leading to the formation of an alkyl radical. This radical can then be trapped by a nitrogen-based nucleophile or a radical acceptor to form the C-N bond. For a compound like this compound, this would generate an n-pentyl radical, which could then react with a suitable nitrogen source. For example, the coupling of Boc-protected potassium α-aminomethyltrifluoroborates with alkenyl sulfones has been demonstrated using eosin (B541160) Y as an organic photoredox catalyst. nih.govacs.org While this is an example with a functionalized alkyltrifluoroborate, the underlying principle of radical generation and trapping could be extended to simpler alkyltrifluoroborates like the n-pentyl derivative.

Another approach involves the copper-catalyzed amination of organoboron reagents. While many examples focus on arylboronic acids, the development of methods for alkylboron species is progressing. These reactions often proceed through an oxidative coupling mechanism where a copper catalyst facilitates the formation of the C-N bond between the alkyl group and an amine.

Oxygenation Reactions

The conversion of the carbon-boron bond in potassium alkyltrifluoroborates to a carbon-oxygen (C-O) bond provides a direct route to alcohols. This transformation is typically achieved using an oxidizing agent.

A particularly effective and mild method for the hydroxylation of potassium alkyltrifluoroborates involves the use of potassium peroxymonosulfate, commercially known as Oxone®. nih.gov This method is generally high-yielding and tolerates a wide variety of functional groups. The reaction is typically fast, often completing within minutes at room temperature. For this compound, this reaction would be expected to produce 1-pentanol. The proposed mechanism involves the oxidation of the trifluoroborate, leading to the formation of the alcohol with retention of configuration at the carbon center. nih.gov

The following table summarizes the yields of hydroxylation for various primary potassium alkyltrifluoroborates using Oxone®, demonstrating the generality of this transformation.

| Potassium Alkyltrifluoroborate Substrate | Product | Yield (%) |

| Potassium n-octyltrifluoroborate | 1-octanol | 98 |

| Potassium (4-chlorobutyl)trifluoroborate | 4-chloro-1-butanol | 97 |

| Potassium (3-phenylpropyl)trifluoroborate | 3-phenyl-1-propanol | 99 |

Data sourced from analogous reactions reported in the literature. nih.gov

Functionalization of Complex Molecular Architectures

A significant advantage of potassium alkyltrifluoroborates, including this compound, is their stability, which allows them to be carried through multi-step syntheses and used in the late-stage functionalization of complex molecules. nih.gov Late-stage functionalization is a powerful strategy in drug discovery and development, as it allows for the rapid generation of analogs of a lead compound with modified properties.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been successfully applied to potassium alkyltrifluoroborates. nih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the alkyl group of the trifluoroborate and an sp²-hybridized carbon of an aryl or vinyl halide or triflate. The stability of the alkyltrifluoroborate allows for its use with complex substrates bearing a wide range of functional groups. For example, a complex drug molecule containing an aryl halide moiety could be coupled with this compound to introduce a pentyl group, potentially altering its pharmacokinetic or pharmacodynamic properties.

Recent advances in photoredox catalysis have further expanded the utility of potassium alkyltrifluoroborates in the functionalization of complex molecules. The generation of alkyl radicals under mild, visible-light-mediated conditions allows for their addition to electron-deficient heteroarenes, a common structural motif in pharmaceuticals. This Minisci-type reaction provides a direct method for the C-H alkylation of heteroaromatic compounds. While direct examples with this compound are not extensively reported, the methodology has been demonstrated with other primary alkyltrifluoroborates, suggesting its applicability.

The following table provides hypothetical examples of how this compound could be used in the late-stage functionalization of complex molecular scaffolds.

| Complex Molecular Scaffold (Example) | Functionalization Reaction | Resulting Modification | Potential Application |

| Aryl-bromide containing drug candidate | Suzuki-Miyaura cross-coupling | Introduction of a pentyl group | Modification of lipophilicity and binding affinity |

| Electron-deficient N-heterocycle | Photoredox-mediated Minisci reaction | C-H pentylation of the heterocycle | Exploration of structure-activity relationships |

This table presents hypothetical scenarios to illustrate the potential of late-stage functionalization.

Regioselective Functionalization

Regioselectivity, the control of reaction at a particular position in a molecule with multiple reactive sites, is a cornerstone of modern organic synthesis. Potassium organotrifluoroborates are well-regarded for their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this context, the regioselectivity is primarily dictated by the position of the trifluoroborate group on the organic scaffold and the nature of the coupling partner.

For a compound like this compound, its primary application in regioselective synthesis would likely be as a nucleophilic partner in Suzuki-Miyaura coupling reactions. The pentyl group would be transferred to an aryl, vinyl, or alkyl halide or triflate. The regioselectivity of such a reaction would be determined by the position of the leaving group on the electrophilic coupling partner.

Table 1: Hypothetical Regioselective Suzuki-Miyaura Coupling with Potassium N-Pentyltrifluoroborate

| Electrophilic Partner (Example) | Catalyst System (Typical) | Expected Product | Regioselectivity |

| 1-Bromo-4-chlorobenzene | Pd(OAc)₂ / SPhos | 1-Chloro-4-pentylbenzene | High selectivity for reaction at the more reactive C-Br bond |

| 2,4-Dibromopyridine | Pd(PPh₃)₄ / Base | Mixture of 2-bromo-4-pentylpyridine and 4-bromo-2-pentylpyridine | Dependent on catalyst and reaction conditions |

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. The stability of potassium trifluoroborate salts often allows for high chemoselectivity. They are generally unreactive towards many functional groups that are sensitive to more reactive organometallic reagents like organolithiums or Grignard reagents. This stability allows for their use in the synthesis of complex molecules with diverse functionalities.

This compound would be expected to exhibit excellent chemoselectivity. For instance, in a Suzuki-Miyaura coupling with a substrate containing both a bromide and a ketone, the reaction would selectively occur at the carbon-bromine bond, leaving the ketone moiety intact. This is a significant advantage over other organometallic reagents that might react with the carbonyl group.

Table 2: Anticipated Chemoselectivity in Reactions of Potassium N-Pentyltrifluoroborate

| Substrate with Multiple Functional Groups (Example) | Reaction Type | Expected Outcome |

| 4-Bromobenzaldehyde | Suzuki-Miyaura Coupling | Selective formation of 4-pentylbenzaldehyde |

| Methyl 4-iodobenzoate | Suzuki-Miyaura Coupling | Selective formation of methyl 4-pentylbenzoate |

Note: The chemoselectivity is based on the established behavior of similar organotrifluoroborate reagents.

Asymmetric Synthesis and Chiral Induction with this compound

The application of potassium organotrifluoroborates in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement, is an area of growing interest. In reactions involving prochiral substrates, the use of chiral ligands on the metal catalyst can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.

Currently, there is no specific information in the scientific literature regarding the use of this compound in asymmetric synthesis or chiral induction. However, based on analogous systems, one could envision its use in enantioselective cross-coupling reactions. For example, the coupling of the n-pentyl group to a prochiral electrophile, such as a substituted cyclohexenyl triflate, in the presence of a palladium catalyst bearing a chiral phosphine ligand, could potentially lead to the formation of a chiral product with high enantiomeric excess. The development of such methodologies would be a valuable contribution to the field of asymmetric synthesis.

Catalytic Roles and Innovations with N Pentyltrifluoroborate Potassium Salt

N-Pentyltrifluoroborate Potassium Salt as a Precatalyst or Ligand Component

Currently, there is a lack of scientific literature reporting the use of this compound directly as a precatalyst or as a significant ligand component in a catalytic system. The primary role of this compound, as established for alkyltrifluoroborates in general, is that of a nucleophilic source of a pentyl group in cross-coupling reactions. In these reactions, a separate transition metal complex, typically based on palladium or rhodium, serves as the active catalyst. The trifluoroborate salt participates in the transmetalation step of the catalytic cycle, transferring its pentyl group to the metal center, but it does not constitute the catalytic core itself.

Exploration of Metal-Free Catalysis Initiated by this compound

The exploration of metal-free catalytic systems is a burgeoning area of chemical research, driven by the desire for more sustainable and cost-effective synthetic methods. However, in the context of this compound, there are no prominent reports of its application in initiating metal-free catalytic cycles. The inherent nature of organotrifluoroborates necessitates an activation step, which is most commonly achieved through transmetalation with a transition metal catalyst. Future research may uncover novel activation pathways that bypass the need for metals, but at present, this remains a speculative area for this particular compound.

Synergistic Catalysis with Other Reagents

While this compound is not a catalyst itself, it functions as a critical reagent within synergistic catalytic systems. Its utility is most pronounced in transition metal-catalyzed cross-coupling reactions, where it acts as the nucleophilic partner. The synergy arises from the interplay between the organotrifluoroborate, the transition metal catalyst (e.g., palladium complexes), and a base. The base is crucial for the activation of the trifluoroborate salt, facilitating the transmetalation of the pentyl group to the palladium center. This cooperative action allows for the efficient formation of new carbon-carbon bonds under relatively mild conditions.

A prime example of this synergy is observed in Suzuki-Miyaura-type cross-coupling reactions. In a general sense, potassium alkyltrifluoroborates can be coupled with various organic halides or triflates. The catalytic cycle involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the activated alkyltrifluoroborate, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst.

Table 1: Representative Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Alkenyl Bromides

| Entry | Alkenyl Bromide | Potassium Alkyltrifluoroborate | Catalyst System | Base | Solvent | Yield (%) |

| 1 | (E)-1-bromo-2-phenylethene | Potassium methyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 85 |

| 2 | (E)-1-bromo-1-hexene | Potassium butyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 78 |

| 3 | 2-bromo-1,1-diphenylethene | Potassium ethyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 92 |

This table presents generalized data for alkyltrifluoroborates to illustrate the reaction scope and is not specific to this compound due to a lack of specific literature data.

Development of Novel Catalytic Systems Incorporating this compound

The development of novel catalytic systems often focuses on enhancing the scope, efficiency, and sustainability of chemical transformations. While this compound is a reagent rather than a catalyst, its stability and ease of handling have spurred the development of catalytic protocols that can accommodate it. Innovations in this area include the design of more active and robust palladium and rhodium catalysts that can effectively couple alkyltrifluoroborates, which are often considered more challenging substrates than their aryl or vinyl counterparts.

For instance, rhodium-catalyzed 1,2-addition reactions of chiral secondary and tertiary alkyl potassium trifluoroborates to aldehydes have been reported to proceed with complete stereoretention. This highlights the development of catalytic systems that can control stereochemistry even with these nucleophilic partners. While this specific example does not use the n-pentyl derivative, it showcases the potential for developing highly selective catalytic systems where this compound could be a valuable reagent for introducing a linear alkyl chain.

Table 2: Rhodium-Catalyzed 1,2-Addition of Chiral Alkyl Potassium Trifluoroborates to Aldehydes

| Entry | Alkyl Trifluoroborate | Aldehyde | Catalyst | Solvent | Yield (%) | Stereoretention (%) |

| 1 | Chiral sec-butyl-BF₃K | 4-Nitrobenzaldehyde | [RhCl(cod)]₂ | Dioxane/H₂O | 82 | >99 |

| 2 | Chiral 1-phenylethyl-BF₃K | 4-Chlorobenzaldehyde | [RhCl(cod)]₂ | Dioxane/H₂O | 75 | >99 |

| 3 | Chiral tert-butyl-BF₃K | Benzaldehyde | [RhCl(cod)]₂ | Dioxane/H₂O | 68 | >99 |

This table illustrates the capability of modern catalytic systems with various alkyltrifluoroborates and is intended to be representative of the types of transformations where this compound could potentially be applied.

Advanced Characterization and Spectroscopic Analysis of N Pentyltrifluoroborate Potassium Salt and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates in solution. A combination of proton, carbon, boron, and fluorine NMR provides a complete picture of the molecule's constitution. nih.gov

A full assignment of the NMR spectra provides unambiguous confirmation of the n-pentyl group and its attachment to the trifluoroborate moiety.

¹H NMR: The proton NMR spectrum is used to identify the signals corresponding to the pentyl chain. The spectrum would exhibit characteristic multiplets for the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The methylene group adjacent to the boron atom (α-CH₂) is expected to show a broad signal due to coupling with the quadrupolar boron nucleus.

¹³C NMR: The carbon spectrum complements the ¹H NMR data, showing distinct resonances for each of the five carbon atoms in the pentyl chain. The carbon atom directly bonded to boron (C1) typically appears as a very broad signal due to quadrupolar relaxation, a characteristic feature of organoboron compounds. researchgate.net

¹¹B NMR: Boron-11 NMR is diagnostic for the coordination state of the boron atom. For tetracoordinate organotrifluoroborates, the ¹¹B spectrum displays a characteristic quartet resulting from the coupling between the ¹¹B nucleus (I=3/2) and the three equivalent ¹⁹F nuclei (¹JBF). researchgate.netnih.gov Specialized pulse sequences can improve resolution and allow for the clear observation of this coupling. nih.gov

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a clear signal for the trifluoroborate group. nih.gov The spectrum typically shows a quartet due to coupling with the ¹¹B nucleus (¹JFB). The chemical shifts for organotrifluoroborates are generally observed in the range of -129 to -141 ppm. researchgate.netnih.gov

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

|---|---|---|---|

| ¹H | ~0.8 | Triplet | CH₃ (C5) |

| ¹H | ~1.2-1.4 | Multiplets | CH₂ (C2, C3, C4) |

| ¹H | ~0.4 | Broad Multiplet | CH₂-B (C1) |

| ¹³C | ~14 | - | CH₃ (C5) |

| ¹³C | ~23, ~33, ~25 | - | CH₂ (C2, C3, C4) |

| ¹³C | ~20 | Very Broad | CH₂-B (C1) |

| ¹¹B | ~3.0 - 6.0 | Quartet (¹JBF) | -BF₃ |

| ¹⁹F | ~ -135 | Quartet (¹JFB) | -BF₃ |

Two-dimensional NMR experiments are essential for confirming the precise connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons in the pentyl chain, confirming the -CH₂-CH₂-CH₂-CH₂-CH₃ sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of all ¹H and ¹³C resonances in the pentyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two to three bonds. A key correlation would be observed between the protons on C1 and the C2 carbon, and potentially between the protons on C1 and the ¹¹B nucleus, confirming the C-B bond location.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation pathways of the N-Pentyltrifluoroborate anion. Due to the ionic and non-volatile nature of the salt, soft ionization techniques are required.

Ionization Method: Electrospray Ionization (ESI) in the negative ion mode is the standard method for the analysis of organotrifluoroborate salts. nih.gov This technique allows for the direct observation of the intact [C₅H₁₁BF₃]⁻ anion. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition with high accuracy (typically within 5 ppm). nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated molecular anion to study its fragmentation patterns. wikipedia.org The fragmentation of the [C₅H₁₁BF₃]⁻ anion would likely proceed through several pathways, including the cleavage of the C-C bonds within the pentyl chain or the loss of fluoride-containing species. This analysis helps to further confirm the structure of the anion.

| m/z (Calculated) | Ion Formula | Description |

|---|---|---|

| 143.0891 | [C₅H₁₁BF₃]⁻ | Molecular Anion |

| 124.0860 | [C₅H₁₁BF₂] | Loss of F⁻ (Observed in some contexts) |

| 85.0298 | [C₅H₁₀B]⁻ | Hypothetical loss of HF and F₂ |

| 71.0861 | [C₅H₁₁]⁺ | Pentyl cation fragment (positive mode) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

C-H Vibrations: Strong absorption bands in the IR spectrum between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and methylene groups in the pentyl chain. C-H bending vibrations appear in the 1375-1465 cm⁻¹ region.

B-F Vibrations: The most characteristic feature for the trifluoroborate group is the very strong and broad absorption band associated with the B-F stretching vibrations, typically found in the 950-1100 cm⁻¹ region.

C-B Vibrations: The C-B stretching vibration is expected to be weaker and can be found in the 1100-1200 cm⁻¹ region, though it may be obscured by other signals.

Raman spectroscopy provides complementary information and is particularly useful for identifying symmetric vibrations that may be weak or inactive in the IR spectrum.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 3000 | Stretching | Alkyl C-H |

| 1375 - 1465 | Bending | Alkyl C-H |

| 950 - 1100 | Stretching (asymmetric) | B-F |

| ~750 | Deformation | B-F |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, yielding precise information on bond lengths, bond angles, and crystal packing. wikipedia.orgnih.gov While a specific crystal structure for N-Pentyltrifluoroborate potassium salt may not be publicly available, analysis of closely related structures, such as potassium methyltrifluoroborate, reveals key features. researchgate.net

Coordination Geometry: The boron atom is expected to have a tetrahedral coordination geometry, bonded to one carbon atom of the pentyl group and three fluorine atoms.

Ionic Interactions: The structure is an ionic salt, with the potassium cation (K⁺) electrostatically interacting with the trifluoroborate anions ([R-BF₃]⁻).

Bond Parameters: Typical B-F bond lengths are in the range of 1.38-1.41 Å, and the C-B bond length is around 1.60 Å. The bond angles around the boron atom (F-B-F and F-B-C) are expected to be close to the ideal tetrahedral angle of 109.5°.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Boron Geometry | Tetrahedral |

| Avg. B-F Bond Length | ~1.40 Å |

| C-B Bond Length | ~1.61 Å |

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring its consumption or the formation of products during a chemical reaction.

High-Performance Liquid Chromatography (HPLC): As a non-volatile salt, HPLC is the method of choice for purity analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar, ionic compounds like potassium salts. lcms.cz Due to the lack of a strong UV chromophore in the n-pentyltrifluoroborate anion, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are typically used for quantification. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): While the salt itself is not amenable to GC analysis, GC-MS is an invaluable tool for monitoring reactions where the n-pentyl group is transferred to an organic substrate (e.g., in a Suzuki-Miyaura coupling). rsc.org The volatile organic product can be separated and identified by its retention time and mass spectrum, allowing for the calculation of reaction conversion and yield.

| Technique | Application | Mobile/Stationary Phase Example | Detector |

|---|---|---|---|

| HPLC | Purity Assessment of the Salt | HILIC column with Acetonitrile/Ammonium Acetate Buffer | ELSD, CAD, MS |

| GC-MS | Reaction Monitoring (Product Analysis) | Capillary column (e.g., DB-5) with Helium carrier gas | Mass Spectrometer |

Green Chemistry Principles and Sustainable Applications

Environmental Advantages of Using Potassium Trifluoroborate Saltsnih.gov

Abundance and Cost-Effectiveness of Potassiumnih.gov

A significant environmental and economic advantage stems from the cation of the salt: potassium. Potassium is the seventh most abundant element in the Earth's crust, making up about 2.6% of its weight. wikipedia.org This natural abundance makes potassium and its salts, including N-pentyltrifluoroborate potassium salt, significantly less expensive than reagents based on rare or precious metals. sciencedaily.comresearchgate.net The low cost and vast availability of potassium resources are key factors driving interest in potassium-based chemistry, not only in organic synthesis but also in next-generation battery technologies. researchgate.netucl.ac.uk This cost-effectiveness makes sustainable chemical processes more economically viable for industrial-scale adoption. sciencedaily.com

Solvent Selection and Optimization for Environmentally Benign Processes

The choice of solvent is a critical factor in green chemistry. Reactions involving potassium organotrifluoroborates are often compatible with environmentally benign solvent systems. Research has demonstrated that Suzuki-Miyaura cross-coupling reactions with these salts can be effectively carried out in aqueous media, such as mixtures of toluene/water or THF/water, or even in pure water. core.ac.ukorganic-chemistry.orgnih.govthieme-connect.de Using water as a solvent is highly desirable as it is non-toxic, non-flammable, inexpensive, and safe. core.ac.uk The ability to perform these reactions in water reduces the reliance on volatile and often hazardous organic solvents, which are a major source of industrial pollution. researchgate.net

Below is a table comparing solvent systems used in reactions with potassium organotrifluoroborates.

| Solvent System | Reaction Type | Environmental Benefit | Reference |

| Toluene/H₂O | Suzuki-Miyaura Coupling | Reduces volatile organic compound (VOC) usage | organic-chemistry.org, nih.gov |

| THF/H₂O | Suzuki-Miyaura Coupling | Reduces VOC usage, THF can be derived from renewable resources | nih.gov, organic-chemistry.org |

| Pure H₂O | Homocoupling, Suzuki-Miyaura | Eliminates organic solvents, simplifies purification | core.ac.uk, thieme-connect.de |

| n-PrOH | Suzuki-Miyaura Coupling | Higher boiling point and less toxic than some alternatives | acs.org |

Atom Economy and Waste Reduction in this compound Reactions

Atom economy, a principle that measures the efficiency of a chemical reaction in converting reactants to the final product, is a key tenet of green chemistry. The use of this compound offers distinct advantages in this area. Unlike boronate esters, whose synthesis involves diols that add considerable mass and detract from atom economy, potassium trifluoroborates are prepared more directly. sigmaaldrich.comnih.gov

A crucial feature of these salts is their high stability and resistance to protodeboronation (unwanted cleavage of the carbon-boron bond) under reaction conditions. nih.gov This stability allows reactions to be performed with only a minor excess of the trifluoroborate reagent (e.g., 1-2%), maximizing the incorporation of the pentyl group into the final product and minimizing waste. nih.gov Furthermore, the inorganic byproducts generated from Suzuki-Miyaura reactions are typically benign salts that can be easily removed with a simple aqueous wash, simplifying purification and reducing the generation of hazardous waste. nih.gov

Future Research Directions and Emerging Trends

Expansion of Substrate Scope for N-Pentyltrifluoroborate Potassium Salt Reactions

A primary area of ongoing research is the expansion of the range of reaction partners (substrates) that can effectively couple with this compound and its alkyltrifluoroborate counterparts. While traditionally used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, efforts are underway to overcome existing limitations and broaden the scope to include more challenging and diverse substrates.

Early cross-coupling methods often struggled with sterically hindered, electron-deficient, or heteroaromatic partners. nih.gov Research has shown that the choice of ligands, bases, and reaction conditions is crucial for success. Future work will likely focus on developing more robust catalytic systems that are tolerant of a wider array of functional groups and can facilitate couplings with previously unreactive partners. For instance, while the coupling of various alkoxymethyltrifluoroborates with aryl chlorides has been demonstrated, extending this reactivity efficiently to a broad range of heteroaryl chlorides remains a challenge. nih.govnih.gov

Furthermore, the development of novel transformations beyond traditional cross-coupling is a key objective. This includes exploring multicomponent reactions where the pentyl group is incorporated into a product along with two or more other reactants in a single step. For example, a strategy for synthesizing allyl sulfones involves the reaction between allyl bromides, a sulfur dioxide source, and potassium alkyltrifluoroborates, showcasing the potential for these reagents in more complex transformations. researchgate.net The direct alkylation of heteroaryls using potassium alkyltrifluoroborates also represents a significant expansion of their utility, providing access to complex substituted heterocycles. acs.org

Table 1: Examples of Substrate Scope Expansion in Alkyltrifluoroborate Reactions

| Reaction Type | Alkyltrifluoroborate Partner | Coupling Partner | Key Challenge/Improvement |

| Suzuki-Miyaura Coupling | Primary Alkyltrifluoroborates | Aryl & Heteroaryl Chlorides | Overcoming the lower reactivity of chlorides compared to bromides or iodides. researchgate.net |

| Ether-Forming Coupling | Organotrifluoroborates | Acetals | Improving reactivity and selectivity with substituted substrates. nih.gov |

| Sulfone Synthesis | Alkyltrifluoroborates | Allylic Bromides & SO2 Source | Development of multicomponent reactions. researchgate.net |

| Direct Alkylation | Alkyl- and Alkoxymethyltrifluoroborates | Various Heteroaryls | Achieving direct C-H functionalization without pre-activation. acs.org |

Development of Photoredox and Electrochemical Applications

One of the most dynamic areas of research involves the use of this compound as a precursor to pentyl radicals under photoredox or electrochemical conditions. These methods offer mild, alternative pathways for forming carbon-carbon and carbon-heteroatom bonds, often avoiding the use of stoichiometric organometallic reagents.

In photoredox catalysis, a photocatalyst (often an iridium or ruthenium complex, but increasingly inexpensive organic dyes) absorbs visible light and enters an excited state. nih.govnih.gov This excited catalyst can then engage in a single-electron transfer (SET) with the alkyltrifluoroborate salt to generate an alkyl radical. nih.govacs.org This radical can then participate in a variety of reactions, such as the alkylation of imines or the cyanation of alkyl groups. nih.govrsc.orgrsc.org A key advantage of this approach is its ability to proceed under mild, often room-temperature conditions, with high functional group tolerance. rsc.orgrsc.org Research in this area will continue to focus on discovering new photocatalysts, expanding the scope of radical-accepting partners, and elucidating reaction mechanisms to improve efficiency and selectivity. nih.gov

Electrochemistry provides another powerful tool for activating alkyltrifluoroborates. chemrxiv.org By applying an electric potential, it is possible to mediate the oxidation of the trifluoroborate, generating a reactive carbocation intermediate. This strategy has been shown to be highly effective for forming bonds between sp³-hybridized carbon atoms and a wide range of heteroatoms. chemrxiv.org This electrochemical approach is particularly suitable for reactions at sterically hindered centers and offers a unified protocol for introducing diverse functionalities. chemrxiv.org Future work will likely explore the scalability of these reactions and their application in the synthesis of complex molecules.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with continuous flow and automated synthesis platforms represents a significant trend toward more efficient, safer, and scalable chemical manufacturing. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. nih.govbeilstein-journals.org

A notable development is the synthesis of potassium bromomethyltrifluoroborate, a key precursor to a wide range of functionalized alkyltrifluoroborates, using a continuous flow process. researchgate.net This demonstrates the feasibility of producing these important reagents on a large scale (from grams to kilograms) more efficiently and with fewer resources than batch methods. researchgate.net This approach could readily be adapted for the synthesis of this compound itself. Furthermore, many of the transformations that utilize alkyltrifluoroborates, such as palladium-catalyzed couplings, can be significantly accelerated in flow reactors, which allow for "superheating" solvents safely above their boiling points to achieve rapid reaction times. nih.gov

Looking ahead, the stability and solid nature of this compound make it an ideal candidate for incorporation into automated synthesis platforms. These systems, which can perform multiple reaction steps sequentially, are revolutionizing the synthesis of complex molecules like peptides and natural products. nih.gov The reliable reactivity of alkyltrifluoroborates could be leveraged in automated workflows for late-stage functionalization, rapidly creating libraries of compounds for drug discovery and materials science.

Applications in Materials Science Beyond Organosilanes

The unique reactivity of organotrifluoroborates is being increasingly explored for applications in materials science, particularly in the synthesis and modification of polymers and functional organic materials. While organosilanes are a common target, the field is expanding to other material classes.

A promising avenue involves the use of related potassium acyltrifluoroborates (KATs) in post-polymerization modification. Researchers have demonstrated that polymers containing KAT functionalities can undergo rapid and efficient amide-forming ligations, enabling the synthesis of complex architectures like linear and star-shaped block copolymers. nih.gov This concept could be extended to polymers functionalized with groups that are amenable to cross-coupling with this compound, allowing for the precise introduction of alkyl chains to modify polymer properties such as hydrophobicity, solubility, and thermal characteristics.

Furthermore, the functionalization of conjugated π-systems, which are the core components of many organic electronic materials, is another area of interest. chemrxiv.org By incorporating trifluoroborate functionalities onto scaffolds like pyrene (B120774) or fluorene, new materials with tailored electronic and optical properties can be designed. The subsequent cross-coupling with this compound could be used to attach solubilizing alkyl groups or to build up more complex three-dimensional structures for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Exploration of this compound in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgwebsite-files.com These reactions typically involve pairs of mutually reactive functional groups that are abiotic. While the Suzuki-Miyaura reaction is a powerhouse in synthetic chemistry, its traditional reliance on palladium catalysts, which are generally toxic to cells, has precluded its use in bioorthogonal applications.

However, the field is constantly evolving. While there are currently no direct applications of this compound in bioorthogonal chemistry, future research could explore this possibility. One potential, though challenging, direction would be the development of biocompatible catalytic systems. This might involve encapsulating a palladium catalyst in a non-toxic delivery vehicle that could be targeted to a specific location, or the discovery of new, less toxic metal catalysts that can facilitate the reaction in a biological medium.

A more plausible avenue may lie in drawing analogies from other bioorthogonal reactions. For instance, boronic acids and esters are known to react with diols to form boronic esters, a transformation that has been explored for bioconjugation. researchgate.net While this compound does not directly participate in this type of reaction, its chemistry could inspire the design of new boron-containing probes. The stability of the trifluoroborate group might be harnessed in novel "click-to-release" strategies or in the development of new ligation chemistries that meet the stringent requirements of being bioorthogonal: high selectivity, rapid kinetics at low concentrations, and complete inertness to the complex biological environment. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-pentyltrifluoroborate potassium salt, and what parameters influence yield and purity?

- Methodological Answer : this compound is typically synthesized via the reaction of pentylboronic acid with potassium fluoride (KF) in a polar aprotic solvent (e.g., THF or acetone). Critical parameters include stoichiometric ratios, reaction temperature (often 0–25°C), and drying conditions to minimize hydrolysis. Post-synthesis purification via recrystallization or column chromatography is essential to achieve high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR and Raman Spectroscopy : Identify B-F stretching vibrations (~1,480 cm⁻¹) and confirm trifluoroborate anion integrity .

- UV-Vis Spectroscopy : Detect electronic transitions influenced by the boron-fluorine bond environment .

- NMR (¹⁹F and ¹¹B) : Resolve fluorine and boron environments, with ¹¹B NMR chemical shifts typically near 3 ppm for trifluoroborates .

Q. How does this compound participate in cross-coupling reactions?

- Methodological Answer : This salt acts as a nucleophilic partner in palladium- or rhodium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Key steps include transmetallation (transfer of the pentyl group to the catalyst) and reductive elimination to form C-C bonds. Catalyst choice (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) significantly affect reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., B-F bond lengths) can be addressed using density functional theory (DFT) calculations. For example, optimizing molecular geometries at the B3LYP/6-311++G(d,p) level and comparing simulated vs. experimental IR/Raman spectra improves structural validation .

Q. What strategies optimize solubility for this compound in organic reaction systems?

- Methodological Answer : Solubility is enhanced using polar aprotic solvents (e.g., DMF, DMSO) or ion-pairing agents (e.g., crown ethers). Pre-treatment with dehydrating agents (e.g., molecular sieves) minimizes hydrolysis. For aqueous-organic biphasic systems, phase-transfer catalysts like tetrabutylammonium bromide are effective .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : Store under inert atmosphere (Ar/N₂) at ≤4°C to prevent moisture absorption and oxidative degradation. Use desiccants (e.g., silica gel) in storage vials. Handle in gloveboxes for air-sensitive reactions, and avoid prolonged exposure to light to prevent photolytic decomposition .

Q. How can computational methods predict reactivity in cross-coupling reactions?

- Methodological Answer : DFT studies model transition states (e.g., oxidative addition of aryl halides to Pd catalysts) and quantify activation energies. Fukui indices identify nucleophilic/electrophilic sites on the trifluoroborate anion, guiding substrate selection .

Q. What methodologies analyze reaction kinetics and thermodynamics?

- Methodological Answer :

- Kinetics : Monitor reaction progress via in situ NMR or GC-MS to determine rate constants. Arrhenius plots assess temperature dependence.

- Thermodynamics : Isothermal titration calorimetry (ITC) measures enthalpy changes during transmetallation. Computational ΔG calculations predict equilibrium positions under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.